

Discovery and history of norfuranol as a flavor compound

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxy-5-methyl-3(2H)-furanone

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An In-depth Technical Guide to Norfuranol as a Flavor Compound

Introduction

Norfuranol, chemically known as **4-hydroxy-5-methyl-3(2H)-furanone**, is a significant flavor compound belonging to the furanone class.^[1] It is recognized for its characteristic sweet, caramel-like, and bread-like aroma profile.^[1] This compound is a product of the Maillard reaction, typically formed from the thermal treatment of pentose sugars, and also occurs naturally in a variety of foods and fermented products.^{[2][3]} Despite its pleasant sensory characteristics, its contribution to the overall flavor of a food product is often dependent on its concentration relative to its high odor threshold.^[2] This guide provides a comprehensive technical overview of the discovery, history, chemical properties, formation pathways, analytical methodologies, and sensory significance of norfuranol for researchers and professionals in the fields of flavor chemistry, food science, and drug development.

History and Discovery

The investigation of furanones as key flavor compounds began with the discovery of its analogue, Furaneol® (4-hydroxy-2,5-dimethyl-3(2H)-furanone or HDMF), which was first identified as a product of the Maillard reaction in 1960 and later found as a natural aroma component in pineapple in 1965.^{[4][5]} The discovery of norfuranol followed from research into the products of the Maillard reaction and the flavor components of various foods.

Norfuraneol was identified as a flavor compound in soy sauce (shoyu) and miso, alongside Furaneol and homofuraneol.[3] Initially, it was assumed that these furanones were formed exclusively through the Maillard reaction during the production process.[3] Subsequent research confirmed that norfuraneol is formed from pentoses, such as xylose, in a reaction analogous to the formation of Furaneol from hexoses.[2] This understanding established its role as a significant, albeit often subtle, contributor to the aroma of many thermally processed and fermented foods.

Chemical and Physical Properties

Norfuraneol is a cyclic ketone and an enol.[6] Its chemical structure and properties are fundamental to its aroma activity and stability in food matrices.

Chemical Identifiers

Identifier	Value
IUPAC Name	4-hydroxy-5-methyl-2,3-dihydrofuran-3-one[1]
Synonyms	4-Hydroxy-5-methyl-3(2H)-furanone, 5-Methyl-4-hydroxy-3(2H)-furanone, Norfuronol, Chicory furanone[1][7][8]
CAS Number	19322-27-1[7]
Chemical Formula	C ₅ H ₆ O ₃ [1][7]
InChI Key	DLVYTANECMRFGX-UHFFFAOYSA-N[1][7]
FEMA Number	3635[6]

Physicochemical Properties

Property	Value	Source
Molecular Weight	114.10 g/mol	[6]
Appearance	Colorless to white solid	[6]
Aroma	Fruity, caramel, burnt pineapple	[6]
Melting Point	126.6 - 127.5 °C	[1][6]
Water Solubility	616 g/L (Predicted)	[1]
logP	-0.83 (Predicted)	[1]
pKa (Strongest Acidic)	6.88 (Predicted)	[1]

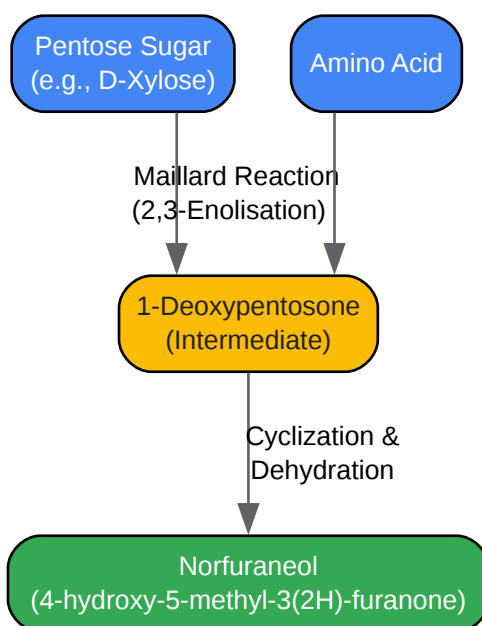
Formation Pathways

Norfuraneol is primarily formed through two distinct pathways: the Maillard reaction during thermal processing and enzymatic biosynthesis in microorganisms and plants.

Maillard Reaction

The most common pathway for norfuraneol formation is the Maillard reaction between a pentose sugar (e.g., D-xylose) and an amino acid (e.g., glycine, alanine).[2] The reaction proceeds via 2,3-enolisation, leading to a 1-deoxypentosone intermediate. Unlike the formation of other furanones like Furaneol from pentoses, the generation of norfuraneol does not involve the incorporation of Strecker aldehydes.[2] This indicates a direct formation from the C5 sugar backbone without chain elongation or recombination of sugar fragments.[2]

The following diagram illustrates the simplified formation pathway of norfuraneol from a pentose sugar via the Maillard reaction.



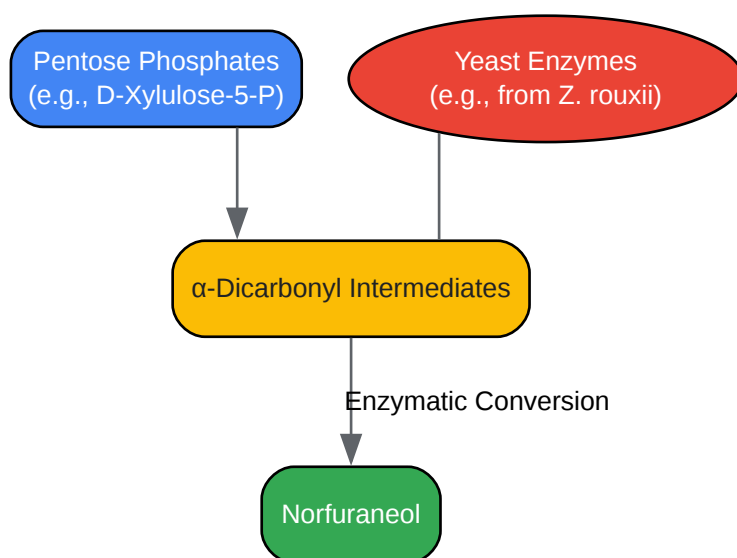
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Simplified Maillard reaction pathway for norfuraneol formation.

Biosynthesis

Norfuraneol has been identified in fermented products like soy sauce, where its formation is attributed to the activity of yeasts such as *Zygosaccharomyces rouxii*.^[3] Studies have indicated that D-xylulose-5-phosphate and D-ribulose-5-phosphate are potential precursors for the biosynthesis of norfuraneol in these systems.^[3] This suggests an enzymatically catalyzed pathway in microorganisms, distinct from the purely thermal degradation route of the Maillard reaction.

The proposed biosynthetic workflow involves the conversion of these phosphorylated pentoses into intermediates that then cyclize to form the furanone structure.



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Proposed biosynthetic workflow for norfuranol in yeast.

Sensory Properties and Natural Occurrence

Norfuranol possesses a sweet, candy-like, and bread-like flavor.^[1] However, its impact on the sensory profile of food is highly dependent on its concentration relative to its perception threshold.

Odor and Flavor Thresholds

The retronasal odor threshold for norfuranol is notably high, reported to be approximately 8300 µg/kg in water.^[2] This is significantly higher than related furanones like Furanol, which often results in norfuranol playing a less dominant sensory role even when present in higher absolute amounts.^[2] Research has also shown that the odor threshold is pH-dependent, with lower thresholds observed in more acidic solutions.^[9]

Medium	pH	Odor Threshold (µg/kg)
Water	~7	8300 ^[2]
Buffered Solution	Acidic	Lower than neutral ^[9]

Occurrence in Foods

Norfuraneol has been identified in a range of food products, typically those that have undergone fermentation or thermal processing.

Food Product	Context	Reference
Soy Sauce	Identified as a key flavor compound formed during fermentation.	[3] [8]
Miso	Found as a fermentation product.	[3]
Tomatoes	Occurs below its threshold in fresh tomatoes, but slightly above in tomato paste.	[9] [10]
Blackberries	Detected as a natural volatile component.	[1] [8]
Beer	Detected, but not quantified.	[1]

Experimental Protocols

The analysis of norfuraneol requires specialized analytical techniques due to its polarity and potential for instability in complex food matrices.

Isolation and Extraction

A common method for isolating norfuraneol from food samples involves solvent extraction followed by concentration.

- **Sample Homogenization:** A known quantity of the food sample (e.g., 150g of fresh tomatoes) is blended with water.[\[11\]](#)
- **Enzyme Inactivation/Saturation:** The slurry is saturated with NaCl to inhibit enzymatic activity and improve extraction efficiency.[\[11\]](#)
- **Extraction:** The aqueous mixture is subjected to continuous liquid-liquid extraction for several hours (e.g., 8 hours) using a solvent such as diethyl ether.[\[11\]](#)

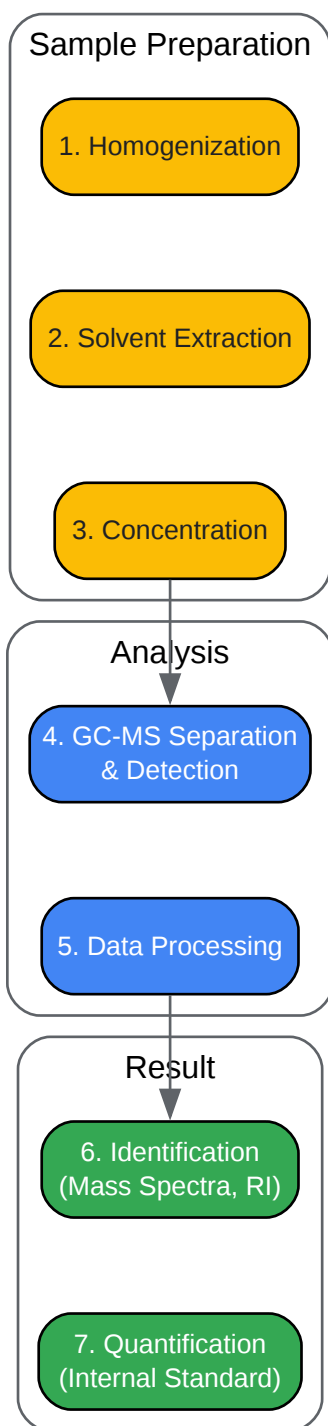
- **Concentration:** The solvent extract is carefully concentrated to a small volume (e.g., ~50 μL) under a gentle stream of nitrogen or on a warm water bath to avoid loss of volatiles.[\[11\]](#)
- **Internal Standard:** An internal standard (e.g., 2-octanone) is typically added at the beginning of the extraction process for accurate quantification.[\[11\]](#)

Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the identification and quantification of norfuraneol.

- **GC-MS Protocol:**
 - **Injection:** 1-2 μL of the concentrated extract is injected into the GC system, often in splitless mode to enhance sensitivity.[\[12\]](#)
 - **Column:** A polar capillary column, such as one with a Carbowax (polyethylene glycol) stationary phase (e.g., DB-Wax, 30 m x 0.32 mm, 0.25 μm film thickness), is used for separation.[\[12\]](#)
 - **Carrier Gas:** Helium is used as the carrier gas at a constant pressure or flow rate.[\[12\]](#)
 - **Oven Program:** A typical temperature program starts at a low temperature (e.g., 20°C), ramps up to intermediate temperatures to separate volatiles, and holds before a final ramp to clean the column (e.g., 20°C for 0.5 min, then 30°C/min to 100°C, then 4°C/min to 145°C).[\[12\]](#)
 - **MS Detection:** The mass spectrometer is operated in electron impact (EI) mode at 70 eV. Identification is achieved by comparing the resulting mass spectrum and retention index with those of an authentic standard and library data. The molecular ion (m/z 114) and characteristic fragment ions are monitored for quantification.[\[12\]](#)
- **High-Performance Liquid Chromatography (HPLC):** HPLC with UV detection (at ~285 nm) can also be used, particularly for samples where derivatization is not desired. A reverse-phase column (e.g., C18) is typically employed with a mobile phase consisting of a buffer/methanol/acetonitrile mixture.[\[3\]](#)[\[11\]](#)

The general workflow for the analysis of norfuraneol is depicted below.



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- To cite this document: BenchChem. [Discovery and history of norfuraneol as a flavor compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090963#discovery-and-history-of-norfuraneol-as-a-flavor-compound]

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